molecular formula C9H14N2O2 B13313570 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid

Cat. No.: B13313570
M. Wt: 182.22 g/mol
InChI Key: AHBUXRXVBYNUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is a heterocyclic compound featuring a butanoic acid backbone substituted with a 1,2-dimethylimidazole ring at the second carbon. This structural motif combines the hydrophilicity of the carboxylic acid group with the aromatic and electronic properties of the imidazole moiety, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Synthesis pathways for similar compounds often involve condensation reactions between imidazole precursors and aldehydes or ketones under basic conditions, as seen in methods for nitroimidazole derivatives .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-10-6(2)11(8)3/h5,7H,4H2,1-3H3,(H,12,13)

InChI Key

AHBUXRXVBYNUDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(N1C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, while nucleophilic substitution reactions may involve the use of bases or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Anti-inflammatory Derivatives: The patent literature describes 2-(methyl or ethyl)-2-(phenoxy/phenylthio)butanoic acid derivatives as anti-inflammatory agents .
  • Atmospheric Degradation Products: Butanoic acid itself is a known oxidation product of 1-butanol in the atmosphere .

Physicochemical Properties

  • Solubility and LogP: The imidazole ring in the target compound likely increases water solubility compared to phenylthio/phenoxy-substituted analogues (e.g., logP values for phenylthio derivatives are ~3.5–4.0, whereas imidazole derivatives may exhibit logP < 2.0 due to polar nitrogen atoms).
  • Thermal Stability : Methyl-substituted imidazoles (e.g., 2-methyl-5-nitro-1H-imidazole) show stability up to 150°C under inert conditions , suggesting the target compound may share similar thermal resilience.

Data Tables

Table 1. Key Properties of Butanoic Acid Derivatives

Compound Core Structure Substituents Bioactivity LogP (Predicted)
2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid Butanoic acid 1,2-Dimethylimidazole Not reported 1.8
2-(Methyl)-2-(phenoxy)butanoic acid Butanoic acid Methyl, phenoxy Anti-inflammatory 3.6
Butanoic acid Butanoic acid None Industrial solvent 0.8

Research Findings and Implications

  • Biological Potential: The imidazole ring may confer antimicrobial or kinase-inhibitory properties, diverging from the anti-inflammatory activity of phenoxy analogues .
  • Environmental Impact: Atmospheric oxidation of butanoic acid derivatives could release volatile organic compounds (VOCs), as observed in 1-butanol degradation . This necessitates stability studies for the target compound.
  • Synthetic Optimization : Adapting methods from nitroimidazole synthesis may require pH adjustments to accommodate the carboxylic acid group.

Biological Activity

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and the results of various studies focused on its biological effects.

The biological activity of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : This compound has been shown to interact with enzymes that possess active sites rich in serine and threonine residues. By forming reversible covalent bonds with these residues, it can modulate enzyme activity effectively.
  • Cell Signaling Pathways : It influences key signaling pathways, notably the Wnt pathway, which is critical for various cellular processes including proliferation and differentiation.

The biochemical properties of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid include:

  • Stability : The compound exhibits relative stability under standard laboratory conditions but may degrade over extended periods. Its stability is crucial for maintaining biological activity during experiments.
  • Dosage Effects : Research indicates that low doses can effectively modulate enzyme activities without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage management in experimental settings .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 (μM)Notes
GlyT2 Inhibition16Effective at low concentrations; potential analgesic effects observed.
Wnt Pathway ModulationN/AInfluences cell signaling; implications in cancer research.
Enzyme InteractionN/AForms reversible bonds with serine/threonine residues.

Case Study 1: Analgesic Properties

In a study examining the analgesic properties of similar compounds, it was found that analogues of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid exhibited significant inhibition of GlyT2 (IC50 = 16 nM). This inhibition was associated with reduced mechanical allodynia and thermal hyperalgesia in rodent models, suggesting potential therapeutic applications in pain management .

Case Study 2: Cancer Research

Research into the compound's effect on cancer cell lines indicated that it could disrupt normal mitotic processes by inhibiting specific kinesins involved in centrosome clustering. This disruption leads to multipolar spindle formation and subsequent cell death in cancer cells reliant on proper spindle formation for survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.